molecular formula C19H17ClN2O2 B2375347 1-[(2-Chlorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione CAS No. 898453-98-0

1-[(2-Chlorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione

Cat. No.: B2375347
CAS No.: 898453-98-0
M. Wt: 340.81
InChI Key: ZKLFKSHUWQRHEG-UHFFFAOYSA-N
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Description

Pyrrolopyrazine derivatives have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For example, Chu and coworkers developed a one-pot cascade and metal-free reaction for the synthesis of “trisubstituted pyrrolo [1,2- a] pyrazines” by “1-phenyl-2- (1H-pyrrol-1-yl)ethanone” .


Molecular Structure Analysis

The molecular structure of pyrrolopyrazine derivatives is characterized by the presence of a pyrrole ring and a pyrazine ring .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities .

Scientific Research Applications

Synthesis and Structural Analysis

Pyrazine derivatives have been synthesized through various methods, including condensation reactions, which are crucial for the development of novel compounds with potential biological and electronic applications. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate via an unusual protocol involved reactions that can provide insights into the synthesis of similar pyrazine derivatives. The compound was characterized using NMR, mass spectral analysis, and X-ray diffraction, demonstrating the importance of these techniques in confirming the molecular structure of pyrazine derivatives (Achutha et al., 2017).

Electronic Properties and Applications

Pyrazine derivatives have also been explored for their electronic properties, contributing to the development of materials for organic light-emitting devices (OLEDs). The synthesis of dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives containing quinoxaline and pyrazine moieties highlighted their potential as electron-transport materials. These compounds exhibited high electron mobilities, making them effective materials for OLED applications (Huang et al., 2006).

Biological Applications

In pharmacology, pyrazine derivatives have been evaluated for their antimicrobial and anti-inflammatory activities. The synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety and their evaluation for anti-bacterial, antifungal, and anti-inflammatory activities provide a framework for investigating similar compounds for potential therapeutic uses (Kendre et al., 2015).

Mechanism of Action

Studies show that the action mechanisms of pyrrolopyrazine derivatives are not clearly recognized .

Future Directions

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-2-14-6-5-8-16(12-14)22-11-10-21(18(23)19(22)24)13-15-7-3-4-9-17(15)20/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLFKSHUWQRHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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